molecular formula C10H8O2 B1594121 2-Methylchromone CAS No. 5751-48-4

2-Methylchromone

Cat. No. B1594121
CAS RN: 5751-48-4
M. Wt: 160.17 g/mol
InChI Key: PXPNSQMWVPLERM-UHFFFAOYSA-N
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Description



  • 2-Methylchromone is a naturally occurring oxygen heterocyclic compound.

  • It is part of the chromone family and has shown significant biological activities.

  • Although scarce in nature, it has been exploited for its transformations into other biologically active compounds.





  • Synthesis Analysis



    • 2-Methylchromones can be synthesized through various methods:

      • From phenols

      • From salicylic acids

      • From benzoyl chlorides

      • From 2-hydroxyacetophenone derivatives

      • From furan derivatives

      • From isoxazole derivatives

      • From chromone derivatives

      • Miscellaneous methods

      • Extraction from plants







  • Molecular Structure Analysis



    • The chemical formula for 2-Methylchromone is C<sub>10</sub>H<sub>8</sub>O<sub>2</sub> .

    • It belongs to the class of 4H-1-benzopyran-4-one compounds.

    • The molecular weight is approximately 160.17 Da .





  • Chemical Reactions Analysis



    • 2-Methylchromones exhibit various reactions, including:

      • Oxidation

      • Thiation

      • Hydrogenation

      • Photolysis

      • Reactions with organometallic reagents

      • Diels-Alder reactions

      • Condensation reactions

      • Dimerization reactions

      • Vilsmeier-Haack reactions

      • Electrophilic substitution reactions

      • Ring opening reactions

      • Ring opening ring closure reactions

      • Ring degradation reactions

      • Colour reactions







  • Physical And Chemical Properties Analysis



    • Density : 1.2±0.1 g/cm³

    • Boiling Point : 249.5±33.0 °C at 760 mmHg

    • Flash Point : 108.6±18.9 °C

    • Molar Refractivity : 44.5±0.3 cm³

    • Polar Surface Area : 26 Ų

    • Storage : Store in a well-ventilated place, tightly closed, and locked up.




  • Scientific Research Applications

    Synthesis and Reactivity

    2-Methylchromone, though scarce in nature, has demonstrated significant biological activities. Its transformation into biologically active compounds is of interest in chemical research. The synthesis and chemical reactivity of 2-methylchromones, as well as their biological evaluation, are noteworthy areas of study (Ibrahim, Ali, Alnamer, & Gabr, 2010).

    Antiviral Properties

    Chromone derivatives, including 2-methylchromones, isolated from Halenia elliptica, have been found to exhibit strong inhibitory effects towards hepatitis B virus (HBV) in vitro without significant cytotoxicity, indicating their potential as antiviral agents (Sun, Liu, Huang, & Yu, 2012).

    Anticancer Activity

    Research involving the synthesis of 2-styrylchromones, which include the formation of 2-methylchromone, has shown potential in cancer treatment. These compounds exhibited significant anticancer activity in vitro against Henrietta Lacks cancer cells and in silico by molecular docking (Brilliana Via, Alfinda Novi, Hery, Ul, & Dicky, 2020).

    Cytotoxicity Against Tumor Cell Lines

    The synthesis of novel 2-methylchromone-7-O-rutinosides and their evaluation for cytotoxic activities against various human tumor cell lines has been a focus of research. This study contributes to understanding the potential of 2-methylchromone derivatives in cancer therapy (Wu, Zhang, Li, Gu, Wang, & Wang, 2011).

    Synthesis and Structural Study

    The synthesis and structural study of 2-(haloalkyl)-3-methylchromones have been conducted to understand their molecular interactions and potential applications in various fields (Alcívar León, Ramos Guerrero, Bonilla Valladares, Echeverría, Piro, Ulic, Jios, & Langer, 2019).

    Antimicrobial Activity

    2-Methylchromone derivatives have been evaluated for their antimicrobial activity, showing promise in the development of new antimicrobial agents (Babu, Edayadulla, & Ramesh, 2011).

    Lipoprotein Oxidation Inhibition

    Compounds derived from 2-methylchromone have demonstrated inhibitory activity on lipoprotein oxidation, suggesting potential therapeutic applications in treating heart disease (Kim, Kim, Li, Ryu, Kim, & Shim, 2019).

    Biothiols Detection in Cells

    A novel near-infrared fluorescent probe based on 2-methylchromone has been developed for the detection of biothiols, showcasing its application in biological and medical research (Yang, Yang, Zhou, Jin, & Li, 2019).

    Cosmetic Applications

    The natural ingredients Tiliroside and Dihydroxy Methylchromone, including 2-methylchromone derivatives, have been investigated for cosmetic applications, highlighting their potential in skincare products (Carola, Pfluecker, Graf, Epstein, & Wirth, 2010).

    Safety And Hazards



    • 2-Methylchromone is considered hazardous due to skin and eye irritation.

    • It may cause respiratory irritation.

    • Proper precautions should be taken during handling and storage.




  • Future Directions



    • Research on 2-Methylchromones continues to explore their biological activities and potential applications.

    • Investigating their interactions with specific biological targets and developing novel derivatives remains an exciting avenue for future studies.




    Please note that this analysis is based on available information up to the present, and further research may reveal additional insights. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    2-methylchromen-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H8O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PXPNSQMWVPLERM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=O)C2=CC=CC=C2O1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H8O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80291313
    Record name 2-Methylchromone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80291313
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    160.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Methylchromone

    CAS RN

    5751-48-4
    Record name 4H-1-Benzopyran-4-one, 2-methyl-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751484
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 2-Methylchromone
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74869
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 2-Methylchromone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80291313
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4H-1-BENZOPYRAN-4-ONE, 2-METHYL-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7V3QT2MW3
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

    In an atmosphere of argon, 19.5 g (107.0 mmols) of 2'-hydroxy-2-(methylsulfinyl)acetophenone, 5.65 g (3.4 equivalent) of acetaldehyde and 5.0 ml (0.05 equivalent) of piperidine were dissolved in 500 ml of toluene, and the mixture obtained was refluxed with heating for 1 hour and 45 minutes. The reaction solution was cooled to room temperature and concentrated under reduced pressure to remove the toluene. The residue thus obtained was dissolved in 300 ml of ethyl acetate and washed twice with 200 ml of water. The organic layer thus formed was dried with anhydrous sodium sulfate, followed by concentration under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (developing system: hexane/ethyl acetate=4/6) to obtain 14.7 g of 2-methylchromone (yield: 86%; a pale-white pink solid). 1H-NMR Spectrum [δ(ppm)]: 2.39(s, 3H), 6.17(s, 1H), 7.37(m, 2H), 7.64(dt, 1H, J=1.7 Hz, 8.1 Hz), 8.18(dd, 1H, J=1.7 Hz, 8.1 Hz)
    Quantity
    19.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    5.65 g
    Type
    reactant
    Reaction Step One
    Quantity
    5 mL
    Type
    reactant
    Reaction Step One
    Quantity
    500 mL
    Type
    solvent
    Reaction Step One
    Quantity
    300 mL
    Type
    solvent
    Reaction Step Two
    Yield
    86%

    Synthesis routes and methods II

    Procedure details

    Concentrated sulphuric acid (30 g) is added to acetyl acetophenone (15 g) obtained as above described. After cooling at room temperature, water is added until precipitation of a white powder, which is isolated by filtration under vacuum and washed with cold water. 2-methyl-4H-1-benzopyran-4-one (10 g) is obtained (m.p.=71° C.; yield=74%).
    Quantity
    30 g
    Type
    reactant
    Reaction Step One
    Quantity
    15 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-Methylchromone
    Reactant of Route 2
    2-Methylchromone
    Reactant of Route 3
    2-Methylchromone
    Reactant of Route 4
    2-Methylchromone
    Reactant of Route 5
    2-Methylchromone
    Reactant of Route 6
    Reactant of Route 6
    2-Methylchromone

    Citations

    For This Compound
    1,240
    Citations
    JL Charlton, G Lypka, V Sayeed - Journal of Heterocyclic …, 1980 - Wiley Online Library
    The synthesis of 2‐methylchromone‐3‐carboxylic acid - Charlton - 1980 - Journal of Heterocyclic Chemistry - Wiley Online Library … The synthesis of 2-methylchromone-3-carboxylic …
    Number of citations: 13 onlinelibrary.wiley.com
    CHB RAO, G Subramanyam… - The Journal of Organic …, 1959 - ACS Publications
    … 7-Hydroxy-2-methylchromone has been synthesized by an … of derivatives of 7-hydroxy-2-methylchromone. 7-Hydroxy-2-… ,7-acetoxy-3acetyl-2-methylchromone (II), isolated in good yield …
    Number of citations: 19 pubs.acs.org
    MV Shah, S Sethna - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
    … -2-methylchromone with iodine and iodic acid or, less well, with iodine and ammonia and with iodine monochloride is described. 5-Hydroxy-2-methylchromone … -2-methylchromone gave …
    Number of citations: 10 pubs.rsc.org
    F Hadacek, P Härmälä, K Törnquist, H Vuorela - Planta Medica, 1991 - thieme-connect.com
    … Five coumarins and one 2-methylchromone (Fig. 1) were isolated from the root extracts [… In comparison to the coumarins, the 2-methylchromone derivative (6) showed the weakest …
    Number of citations: 6 www.thieme-connect.com
    S Oshimi, Y Tomizawa, Y Hirasawa, T Honda… - Bioorganic & medicinal …, 2008 - Elsevier
    … Cyclization of 5-acetonyl-7-hydroxy-2-methylchromone (2) in the presence of ammonium acetate resulted in generation of cassiarin A (3) with an unprecedented tricyclic skeleton, …
    Number of citations: 58 www.sciencedirect.com
    N A. Alshaye, MA Ibrahim - Polycyclic Aromatic Compounds, 2022 - Taylor & Francis
    … The current work aimed to study the chemical reactivity of 2-methylchromone-3-carbonitrile (1)Citation 30 with some active methylene nucleophiles using sodium ethoxide as a basic …
    Number of citations: 2 www.tandfonline.com
    A Raval, N Shah - The Journal of Organic Chemistry, 1958 - ACS Publications
    … The Claisen condensation was therefore studied and the syntheses of 6-acetamino- and 6-amino-2-methylchromone and of 6-acetaminoand 6-aminoflavone are described in this paper…
    Number of citations: 7 pubs.acs.org
    WD Jones - Journal of the Chemical Society, Perkin Transactions 1, 1981 - pubs.rsc.org
    … this is the first example of a condensation between 2methylchromone and an ester. Treatment of (19) with 2.0 yo aqueous potassium hydroxide at room temperature followed by …
    Number of citations: 15 pubs.rsc.org
    SG Jagadeesh, GLD Krupadanam… - Synthetic …, 2001 - Taylor & Francis
    … new and facile synthesis of 2-methylchromone-8-acetic/… 2-methylchromone-8-acetaldehyde (5a, 66%). 5a was oxidized with KMnO 4 under neutral conditions to give 2-methylchromone…
    Number of citations: 9 www.tandfonline.com
    B Wu, W Zhang, Z Li, L Gu, X Wang… - The Journal of organic …, 2011 - ACS Publications
    … 3,4,5-trimethoxyphenol and 5-(1-methoxyethylidene) Meldrum’s acid afforded only 5,6,7-trimethoxy-4-methylcoumarin instead of the desired 5,6,7-trimethoxy-2-methylchromone on the …
    Number of citations: 9 pubs.acs.org

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